3-(Hexyloxy)benzenecarbonitrile
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Overview
Description
3-(Hexyloxy)benzenecarbonitrile is an organic compound with the molecular formula C13H17NO It is characterized by a benzene ring substituted with a hexyloxy group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexyloxy)benzenecarbonitrile typically involves the reaction of 3-hydroxybenzonitrile with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
3-Hydroxybenzonitrile+Hexyl BromideK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Hexyloxy)benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hexyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-(Hexyloxy)benzenecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hexyloxy)benzenecarbonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxy)benzenecarbonitrile
- 3-(Ethoxy)benzenecarbonitrile
- 3-(Butoxy)benzenecarbonitrile
Uniqueness
3-(Hexyloxy)benzenecarbonitrile is unique due to its longer hexyloxy chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from its shorter-chain analogs and potentially more suitable for specific applications.
Properties
IUPAC Name |
3-hexoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQGIVIYIKJZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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